Regulatory Compliance: rac-3-Oxo Atorvastatin Sodium Salt as a European Pharmacopoeia Reference Standard
This compound is explicitly designated as Atorvastatin EP Impurity O (sodium salt), aligning with pharmacopoeial monographs for the quality control of Atorvastatin Calcium . In contrast, the parent drug Atorvastatin Calcium and the free acid form of the impurity (Atorvastatin EP Impurity O) serve different analytical purposes. Using the incorrect reference standard can lead to a failure to meet regulatory requirements for impurity profiling and batch release testing.
| Evidence Dimension | Pharmacopoeial Designation |
|---|---|
| Target Compound Data | Designated as Atorvastatin EP Impurity O (sodium salt) for use in method validation and quality control per EP monograph. |
| Comparator Or Baseline | Atorvastatin Calcium (Parent Drug) is the active pharmaceutical ingredient (API), not an impurity standard. |
| Quantified Difference | Qualitative difference in regulatory application; the sodium salt impurity standard is required for impurity-specific tests. |
| Conditions | European Pharmacopoeia (EP) monograph for Atorvastatin Calcium. |
Why This Matters
Using a designated EP impurity reference standard is mandatory for demonstrating analytical method suitability and ensuring batch-to-batch consistency in a regulated pharmaceutical environment.
